![molecular formula C14H12O4 B12323260 4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one CAS No. 89877-55-4](/img/structure/B12323260.png)
4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one
Overview
Description
Eleutherol is a naphthoquinone compound isolated from the bulbs of Eleutherine americana, a plant known for its medicinal properties. This compound has garnered attention due to its diverse pharmacological activities, including antifungal, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Eleutherol can be synthesized through various chemical reactions involving naphthoquinone derivatives. One common method involves the extraction of naphthoquinones from the bulbs of Eleutherine americana, followed by purification processes such as chromatography .
Industrial Production Methods
Industrial production of eleutherol typically involves large-scale extraction from plant sources. The bulbs of Eleutherine americana are macerated with solvents like ethanol, and the extract is then subjected to fractionation and purification to isolate eleutherol .
Chemical Reactions Analysis
Types of Reactions
Eleutherol undergoes several types of chemical reactions, including:
Oxidation: Eleutherol can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert eleutherol into reduced forms with different pharmacological properties.
Substitution: Eleutherol can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Various reagents, depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of eleutherol, each with unique pharmacological activities .
Scientific Research Applications
1. Antifungal Properties
Eleutherol has demonstrated significant antifungal activity against various strains of fungi. Notably, it inhibits:
- Candida albicans
- Saccharomyces cerevisiae
- Cryptococcus neoformans
The Minimum Inhibitory Concentration (MIC) values for these fungi range from 7.8 to 250 µg/mL, indicating its potential as a therapeutic agent in treating fungal infections .
2. Antibacterial Potential
Research has highlighted the compound's potential as an antibacterial agent. It targets bacterial Mur ligases, which are crucial for peptidoglycan biosynthesis. Inhibition of these enzymes could lead to the development of novel antibacterial drugs .
Organic Synthesis Applications
1. Synthetic Intermediate
Due to its unique structure, Eleutherol serves as a valuable intermediate in organic synthesis. It can be utilized in the synthesis of various naphthoquinone derivatives and other complex organic molecules through oxidative reactions .
2. C−H Functionalization
The compound has been involved in C−H functionalization reactions facilitated by transition metal catalysts, which are essential for constructing complex molecular architectures . This application is particularly relevant in the fields of medicinal chemistry and materials science.
Case Studies
Mechanism of Action
Eleutherol exerts its effects through several molecular mechanisms:
Antioxidant Activity: Eleutherol interacts with antioxidant defense enzymes, reducing oxidative stress in cells.
Anticancer Activity: It inhibits cell growth and induces apoptosis in cancer cells by modulating signaling pathways and interacting with molecular targets such as topoisomerase II
Comparison with Similar Compounds
Eleutherol is often compared with other naphthoquinone compounds such as eleutherine and isoeleutherine. While all three compounds share similar structures and pharmacological activities, eleutherol is unique in its specific interactions with molecular targets and its potent antioxidant properties .
List of Similar Compounds
- Eleutherine
- Isoeleutherine
- Naphthoquinone derivatives
Eleutherol stands out due to its diverse range of biological activities and its potential for therapeutic applications.
Biological Activity
4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one, also known as Eleutherol, is a naphthoquinone compound derived from the plant Eleutherine americana. This compound has garnered significant attention due to its diverse biological activities, including antifungal, antioxidant, and anticancer properties. Its unique naphtho-furan structure contributes to its reactivity and potential therapeutic applications.
- Chemical Formula : C14H12O4
- Molecular Weight : 244.24 g/mol
- Appearance : Yellow crystalline powder
- Solubility : Soluble in organic solvents such as methanol, ethanol, and DMSO .
Antifungal Activity
Research indicates that Eleutherol exhibits potent antifungal activity. It has been shown to inhibit various fungal strains, including:
- Candida albicans
- Saccharomyces cerevisiae
- Cryptococcus neoformans
The Minimum Inhibitory Concentration (MIC) values for these fungi range from 7.8 to 250 µg/mL . This suggests that Eleutherol could be a valuable candidate for developing antifungal treatments.
Antioxidant Activity
The compound's structure allows it to act as an antioxidant, which is crucial for mitigating oxidative stress in biological systems. Antioxidants play a vital role in preventing cellular damage caused by free radicals, thereby potentially reducing the risk of chronic diseases.
Anticancer Properties
Eleutherol has been evaluated for its anticancer effects against various cancer cell lines. Studies have demonstrated that it possesses significant cytotoxicity against colorectal cancer cells (HT-29). The anti-proliferative activity was assessed using the MTT assay, revealing that several derivatives of naphthoquinones showed IC50 values ranging from 1.73 to 18.11 μM, indicating moderate to high cytotoxic activity .
Structure-Activity Relationship (SAR)
The biological activities of Eleutherol are closely related to its chemical structure. The presence of hydroxyl and methoxy groups enhances its reactivity and interaction with biological targets. A structure–activity relationship analysis suggests that modifications in the substituents can lead to variations in biological efficacy. For instance:
- Compounds with electron-attracting groups at specific positions on the furan or thiophene rings exhibit improved bioactivity.
- Conversely, substituents that are electron-donating can reduce the compound's effectiveness against cancer cells .
Cytotoxicity Evaluation
A focused library synthesis of quinones derived from natural products demonstrated varying degrees of cytotoxicity against cancer cell lines. The study highlighted that structural modifications significantly influenced the cytotoxic potential of these compounds. For example, compounds with specific substitutions showed enhanced selectivity towards cancer cells while maintaining lower toxicity towards normal cells .
Comparative Analysis
A comparative study of structurally similar compounds indicated that:
Compound Name | Structure Type | Unique Features |
---|---|---|
5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one | Naphtho-furan | Different hydroxyl positioning affecting reactivity |
Ventilone-C | Naphtho-furan | Exhibits different biological activity profile |
5-Hydroxy-3-methylnaphtho[2,3-c]furan-4,9-dione | Naphtho-furan | Known for strong antioxidant properties |
This table illustrates how variations in substituents can lead to diverse biological activities among naphthoquinone derivatives .
Properties
IUPAC Name |
4-hydroxy-5-methoxy-3-methyl-3H-benzo[f][2]benzofuran-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-7-11-9(14(16)18-7)6-8-4-3-5-10(17-2)12(8)13(11)15/h3-7,15H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLHGXVYZRQSJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=C3C=CC=C(C3=C2O)OC)C(=O)O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574145 | |
Record name | 4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89877-55-4 | |
Record name | 4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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